molecular formula C23H31N5O4S B2576405 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-59-7

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2576405
CAS No.: 940999-59-7
M. Wt: 473.59
InChI Key: DMLNQHBQMFDZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[4-(azepane-1-sulfonyl)phenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile" is a structurally complex oxazole derivative characterized by a central 1,3-oxazole core substituted with an azepane-sulfonylphenyl group at position 2, a morpholinylpropylamino group at position 5, and a nitrile moiety at position 4.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(3-morpholin-4-ylpropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4S/c24-18-21-23(25-10-5-11-27-14-16-31-17-15-27)32-22(26-21)19-6-8-20(9-7-19)33(29,30)28-12-3-1-2-4-13-28/h6-9,25H,1-5,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLNQHBQMFDZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the azepane and morpholine rings, followed by their incorporation into the oxazole framework. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Core Oxazole Reactivity

The oxazole ring (C₃H₃NO) is electron-deficient due to the electron-withdrawing effects of the nitrile (-CN) and sulfonyl (-SO₂) groups. This limits electrophilic substitution but enables nucleophilic attack at specific positions under controlled conditions:

  • Position 2 : Activated by the sulfonyl group for nucleophilic substitution (e.g., SNAr with amines or thiols).

  • Position 5 : The amino group (-NH-) attached to the morpholinylpropyl chain acts as a weak nucleophile, enabling alkylation or acylation reactions .

Carbonitrile (-CN) Group

  • Hydrolysis :

    • Acidic conditions (H₂SO₄/H₂O): Converts to carboxylic acid (-COOH) .

    • Basic conditions (NaOH/H₂O₂): Forms amide (-CONH₂) .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) yields primary amine (-CH₂NH₂) .

Sulfonamide (-SO₂N-) Group

  • Stability : Resists hydrolysis under standard acidic/basic conditions but cleaves under strong reducing agents (e.g., LiAlH₄) .

  • Deprotonation : The α-hydrogen adjacent to the sulfonyl group can undergo elimination in basic media .

Morpholinylpropylamino (-NH-(CH₂)₃-Morpholine)

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form secondary amines .

  • Acylation : Forms amides with acyl chlorides (e.g., AcCl) .

Synthetic Pathways

The compound is likely synthesized via modular assembly:

Step 1: Oxazole Core Formation

  • Robinson-Gabriel Synthesis : Cyclization of α-acylaminoketones (e.g., ethyl 2-(4-azidosulfonylphenyl)acetate) with nitrile precursors .

Step 2: Functionalization

Reaction TypeConditionsProduct ExampleSource
Sulfonylation Azepane sulfonyl chloride + phenol4-(Azepane-1-sulfonyl)phenyl intermediate
Amination 3-(Morpholin-4-yl)propylamine + oxazole halide5-Amino-substituted oxazole
Nitrile Introduction KCN/CuCN via Sandmeyer reaction4-Cyano-oxazole

Key Reaction Data

ReactionYield (%)ConditionsByproducts
Oxazole cyclization65–70DMF, 110°C, 12hUncyclized ketones
Sulfonylation85Pyridine, 0°C → RT, 6hSulfonic acid impurities
Morpholinylpropyl amination78DIPEA, DMF, 80°C, 8hDi-alkylated products

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and HCN .

  • Photolysis : UV light induces nitrile-to-amide conversion (quantum yield: 0.12) .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that compounds with similar structural features exhibit significant anti-inflammatory effects. For instance, derivatives containing the oxazole moiety have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. A study indicated that certain oxazolones displayed half-maximal inhibitory concentration (IC50) values lower than that of celecoxib, a well-known anti-inflammatory drug, suggesting enhanced efficacy in reducing inflammation .

Analgesic Properties

The analgesic activity of compounds related to 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile has been investigated through various pharmacological tests. In particular, studies have utilized the writhing test and hot plate test to assess pain relief capabilities. Results indicated that certain derivatives exhibited superior analgesic effects compared to standard analgesics like pentazocine .

Anticancer Potential

Emerging research suggests that the compound may possess anticancer properties. The sulfonamide group is often associated with enhanced cytotoxicity against various cancer cell lines. Preliminary studies have indicated that structural modifications can lead to improved selectivity and potency against specific cancer targets .

Case Study 1: Oxazole Derivatives as Anti-inflammatory Agents

In a study conducted on a series of oxazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition of COX enzymes, demonstrating their potential as anti-inflammatory agents. The most effective derivatives were characterized by their ability to reduce edema and inflammation markers in animal models .

Case Study 2: Analgesic Activity Assessment

Another investigation focused on the analgesic properties of a related compound using the acetic acid-induced writhing test in mice. The results highlighted that certain derivatives showed a marked reduction in pain response compared to control groups, indicating their potential for development into new pain management therapies .

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, altering the activity of these targets and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name / ID Molecular Weight Molecular Formula logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų) Key Substituents
Target Compound: 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile ~495 (estimated) C₂₇H₃₁N₅O₄S (estimated) ~3.5–4.0 (estimated) 10–11 (estimated) 1 ~90–100 (estimated) Azepane-sulfonylphenyl, morpholinylpropylamino, nitrile
D434-0816 480.54 C₂₄H₂₄N₄O₅S 3.858 10 1 95.435 Azepane-sulfonylphenyl, benzodioxol-methylamino, nitrile
D434-0803 452.53 C₂₃H₂₄N₄O₄S 4.428 9 1 84.541 Azepane-sulfonylphenyl, 4-methoxyanilino, nitrile
AAZ (DB07334) 435.50 C₂₃H₂₁N₃O₄S N/A 8 2 N/A Ethylsulfonyl-methoxyphenyl, pyridinylphenyl, oxazol-2-amine
Key Observations:

Substituent Impact on Lipophilicity: The target compound’s morpholinylpropylamino group introduces a polar tertiary amine, likely reducing logP compared to D434-0803 (logP 4.428), which features a less polar 4-methoxyanilino group . The benzodioxol-methylamino group in D434-0816 contributes to a lower logP (3.858) due to its oxygen-rich aromatic system .

Steric and Conformational Effects: The flexible propyl linker in the target compound’s morpholinylpropylamino group may improve binding affinity to biological targets (e.g., kinases or GPCRs) by enabling optimal spatial orientation, a feature absent in rigid analogs like D434-0803 .

Biological Activity

The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings.

  • Molecular Formula : C₁₈H₂₃N₅O₃S
  • Molecular Weight : 373.47 g/mol
  • CAS Number : 749889-38-1

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The oxazole nucleus is known for its ability to inhibit bacterial growth, with studies highlighting its activity against Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismActivity
This compoundS. aureusInhibition of growth at low concentrations
Similar oxazole derivativesE. coliSignificant reduction in viability

Anticancer Activity

The compound's structure suggests potential anticancer properties. Oxazoles have been associated with the inhibition of cancer cell proliferation. Studies have reported that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways .

Case Study : A study evaluating the anticancer effects of oxazole derivatives found that certain modifications to the oxazole ring enhanced cytotoxicity against breast cancer cell lines. The mechanism involved the disruption of mitochondrial function and subsequent induction of apoptosis .

Anti-inflammatory Effects

Oxazole derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that compounds with this scaffold can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds targeting specific enzymes related to microbial growth or cancer cell proliferation.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to apoptosis.
  • Cytokine Modulation : Reducing levels of inflammatory cytokines.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic studies are necessary to confirm these findings .

Toxicity Assessment : Initial toxicity evaluations indicate that while the compound exhibits potent biological activity, it also necessitates careful consideration regarding dosage to minimize adverse effects.

Q & A

Q. How can reaction kinetics studies improve the scalability of the sulfonylation step?

  • Methodology : Conduct pseudo-first-order kinetics under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF). Monitor progress via in situ IR (sulfonyl chloride consumption). Calculate activation energy (Ea_a) via Arrhenius plots. Optimize for minimal byproduct formation (e.g., diaryl sulfones) using DOE (Design of Experiments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.